7-(diethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) to form 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as receptors or enzymes, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thiazolopyrimidine derivatives: These include various substituted thiazolopyrimidines with different pharmacological properties.
Uniqueness
7-(DIETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino and phenyl groups contribute to its lipophilicity and ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H22N4S2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H22N4S2/c1-4-10-14-19-16(21(5-2)6-3)15-17(20-14)22(18(23)24-15)13-11-8-7-9-12-13/h7-9,11-12H,4-6,10H2,1-3H3 |
InChI Key |
KKJMBPPZZISWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)N(CC)CC)SC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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